molecular formula C23H19FN4O3 B2375435 N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326855-65-5

N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2375435
CAS RN: 1326855-65-5
M. Wt: 418.428
InChI Key: YQFMIQFKWJXKDX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methylphenyl group, an oxadiazole ring, and a pyridinone ring. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures (the oxadiazole and pyridinone rings) as well as linear structures (the fluorobenzyl and methylphenyl groups). The presence of nitrogen, oxygen, and fluorine atoms within the structure also suggests the potential for a variety of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Kinase Inhibitory Activities

A study by Fallah-Tafti et al. (2011) explored the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar to N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide. These compounds were evaluated for their Src kinase inhibitory activities, revealing that unsubstituted N-benzyl derivative showed notable inhibition of c-Src kinase. This research highlights the potential use of these compounds in cancer treatment due to their ability to inhibit kinase activity (Fallah-Tafti et al., 2011).

Antifungal and Apoptotic Effects

Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds, structurally related to N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, and investigated their antifungal and apoptotic effects against various Candida species. The study found that certain compounds exhibited potent antifungal activity and non-toxic effects against healthy cells, suggesting their potential as antifungal agents (Çavușoğlu et al., 2018).

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, which are structurally related to the compound of interest. These studies provided insights into electronic properties and potential applications in photovoltaic cells, revealing their light harvesting efficiency and potential in renewable energy technologies (Mary et al., 2020).

Antimicrobial Properties

Research by Parikh and Joshi (2014) on oxadiazole bearing fluoro substituted acetamides, closely related to N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, highlighted their antimicrobial properties. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).

Synthesis and Anticonvulsant Activities

Kohn et al. (1993) synthesized alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, structurally related to the compound . They found that these compounds displayed promising anticonvulsant activities in mice, rivaling those of phenytoin, a commonly used anticonvulsant drug (Kohn et al., 1993).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, or direct skin contact. In case of exposure, seek medical advice .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s being studied for its potential use as a drug, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-15-3-2-4-17(11-15)22-26-23(31-27-22)18-7-10-21(30)28(13-18)14-20(29)25-12-16-5-8-19(24)9-6-16/h2-11,13H,12,14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFMIQFKWJXKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

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